molecular formula C15H15N3O B5327407 4-(1H-imidazol-1-ylmethyl)-5-methyl-2-(2-methylphenyl)-1,3-oxazole

4-(1H-imidazol-1-ylmethyl)-5-methyl-2-(2-methylphenyl)-1,3-oxazole

Cat. No. B5327407
M. Wt: 253.30 g/mol
InChI Key: UAPVCJNUWKSBNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1H-imidazol-1-ylmethyl)-5-methyl-2-(2-methylphenyl)-1,3-oxazole, also known as IMMOX, is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

4-(1H-imidazol-1-ylmethyl)-5-methyl-2-(2-methylphenyl)-1,3-oxazole exerts its pharmacological effects by binding to and modulating the activity of certain ion channels in the brain and spinal cord. Specifically, it acts as a positive allosteric modulator of GABA-A receptors, which are the primary inhibitory neurotransmitter receptors in the brain. This leads to an increase in the inhibitory tone of the brain, resulting in anticonvulsant and analgesic effects.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects in animal models. In addition to its anticonvulsant and analgesic properties, it has been found to have anxiolytic effects, reducing anxiety-like behavior in rodents. It has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in vitro.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-(1H-imidazol-1-ylmethyl)-5-methyl-2-(2-methylphenyl)-1,3-oxazole is its specificity for GABA-A receptors, which makes it a valuable tool for studying the role of these receptors in various physiological processes. However, its relatively low potency and solubility can make it challenging to work with in lab experiments. Additionally, its effects on other ion channels and receptors, such as NMDA receptors, can complicate its interpretation in certain experimental settings.

Future Directions

There are several potential future directions for research on 4-(1H-imidazol-1-ylmethyl)-5-methyl-2-(2-methylphenyl)-1,3-oxazole. One area of interest is the development of more potent and selective analogs of this compound for use as therapeutic agents. Another area of interest is the investigation of the mechanisms underlying its anxiolytic and anti-inflammatory effects. Finally, further research is needed to fully understand its effects on other ion channels and receptors and how these interactions may impact its pharmacological profile.

Synthesis Methods

4-(1H-imidazol-1-ylmethyl)-5-methyl-2-(2-methylphenyl)-1,3-oxazole can be synthesized through a multistep process that involves the reaction of 2-methylphenylacetic acid with thionyl chloride to form 2-methylphenylacetyl chloride. This intermediate is then reacted with 4-(1H-imidazol-1-ylmethyl)-5-methyl-2-nitro-1,3-oxazole in the presence of a reducing agent such as tin(II) chloride to yield this compound.

Scientific Research Applications

4-(1H-imidazol-1-ylmethyl)-5-methyl-2-(2-methylphenyl)-1,3-oxazole has been found to have potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and neuroscience. It has been shown to exhibit anticonvulsant and analgesic properties, making it a promising candidate for the development of new drugs for the treatment of epilepsy and chronic pain.

properties

IUPAC Name

4-(imidazol-1-ylmethyl)-5-methyl-2-(2-methylphenyl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O/c1-11-5-3-4-6-13(11)15-17-14(12(2)19-15)9-18-8-7-16-10-18/h3-8,10H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAPVCJNUWKSBNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC(=C(O2)C)CN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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